1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
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Description
1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C24H17Cl4N3O and its molecular weight is 505.22. The purity is usually 95%.
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Scientific Research Applications
CB1 and CB2 Receptor Affinity and Molecular Modeling Studies
- Research has demonstrated the affinity of certain 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, including derivatives with 2,4-dichlorophenyl groups, for cannabinoid hCB1 and hCB2 receptors. These compounds show selectivity for the hCB1 receptor, particularly when they include a 3,4-dichlorophenyl group. This selectivity is pivotal in understanding cannabinoid receptor interactions and can inform drug design for targeting these receptors (Silvestri et al., 2008).
Potential in Obesity Treatment
- Some compounds, such as MK-5596, which include the 2,4-dichlorophenyl motif, have been explored as cannabinoid-1 receptor (CB1R) inverse agonists for obesity treatment. These compounds exhibit significant potential in reducing body weight and food intake in animal models, indicating a promising avenue for therapeutic applications in obesity (Yan et al., 2010).
Antiobesity Activity and Pharmacokinetics
- Diaryl dihydropyrazole-3-carboxamides, which include 2,4-dichlorophenyl components, have shown significant in vivo antiobesity activity. This is attributed to their CB1 antagonistic activity, and these compounds also exhibit a favorable pharmacokinetic profile. Such findings are crucial for developing new anti-obesity drugs (Srivastava et al., 2007).
Cannabinoid Receptor Antagonism
- Research on pyrazole derivatives with a 2,4-dichlorophenyl substituent has been focused on understanding their role as cannabinoid receptor antagonists. This research is vital for developing pharmaceutical agents that can counteract the effects of cannabinoids, with potential therapeutic implications (Lan et al., 1999).
Binding Affinity for CB1 Receptor
- Methoxy- and fluorine-substituted analogs of O-1302, containing a 2,4-dichlorophenyl group, have been synthesized to investigate their binding affinity for the CB1 cannabinoid receptor. This research contributes to the development of medical imaging tracers for studying the cannabinoid system in the brain (Tobiishi et al., 2007).
Molecular Interaction with CB1 Receptor
- The molecular interactions of antagonists like SR141716, which contain the 2,4-dichlorophenyl group, with the CB1 cannabinoid receptor have been studied. These insights are crucial for understanding the pharmacology of cannabinoid receptor ligands and for developing new drugs targeting these receptors (Shim et al., 2002).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-N-(3,5-dimethylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl4N3O/c1-13-7-14(2)9-17(8-13)29-24(32)21-12-23(15-3-5-18(26)19(27)10-15)31(30-21)22-6-4-16(25)11-20(22)28/h3-12H,1-2H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILPRRQUFWIKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl4N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.